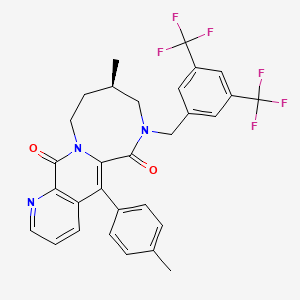

TAK-637

Descripción

Propiedades

Número CAS |

217185-75-6 |

|---|---|

Fórmula molecular |

C30H25F6N3O2 |

Peso molecular |

573.5 g/mol |

Nombre IUPAC |

(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione |

InChI |

InChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1 |

Clave InChI |

LDXQLWNPGRANTO-GOSISDBHSA-N |

SMILES |

CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

SMILES isomérico |

C[C@@H]1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

SMILES canónico |

CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione TAK 637 TAK-637 TAK637 |

Origen del producto |

United States |

Foundational & Exploratory

TAK-637: An In-Depth Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is widely distributed throughout the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including pain transmission, mood regulation, anxiety, and emesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound within the CNS, detailing its interaction with the NK1 receptor, the subsequent effects on intracellular signaling pathways, and the methodologies used to elucidate these actions.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

The fundamental mechanism of action of this compound in the CNS is the competitive blockade of the NK1 receptor. By binding to the NK1 receptor, this compound prevents the endogenous ligand, Substance P, from activating it. This inhibition of SP-mediated signaling is the cornerstone of this compound's pharmacological effects.

Substance P and the NK1 Receptor Signaling Cascade

Substance P, an eleven-amino acid neuropeptide, is the endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR). The binding of SP to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to Gαq and Gαs proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. These second messengers modulate a wide array of downstream cellular processes, including neuronal excitability, gene expression, and neurotransmitter release.

dot

Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.

Quantitative Data

| Parameter | Value | Species | Assay Type | Reference |

| pIC50 | 9.4 | Human | [125I]BH-SP binding inhibition | [1] |

| IC50 | 0.45 nM | Human | [125I]BH-SP binding inhibition | [1] |

| Oral ID50 | 0.33 mg/kg | Mongolian Gerbil | Restraint stress-stimulated defecation | [2] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of NK1 receptor antagonists like this compound in the CNS.

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki and IC50 values) of a compound for the NK1 receptor.

Objective: To quantify the affinity of this compound for the NK1 receptor in CNS tissue or cell lines expressing the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., striatum, cortex) or cells expressing the human NK1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P or a specific antagonist radioligand) with varying concentrations of this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NK1 receptor antagonist.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Workflow for a radioligand binding assay to determine NK1 receptor affinity.

In Situ Brain Perfusion for Blood-Brain Barrier Permeability

This technique is used to assess the ability of a compound to cross the blood-brain barrier (BBB).

Objective: To determine the brain uptake rate and permeability of this compound.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse).

-

Expose the common carotid artery and ligate the external carotid artery.

-

Insert a cannula into the common carotid artery for perfusion.

-

-

Perfusion:

-

Perfuse the brain with a physiological buffer (e.g., Krebs-Ringer) containing a known concentration of radiolabeled this compound and a vascular space marker (e.g., [14C]-sucrose).

-

Maintain the perfusion at a constant flow rate for a short duration (e.g., 5-60 seconds).

-

-

Sample Collection and Analysis:

-

At the end of the perfusion, decapitate the animal and collect the brain.

-

Homogenize the brain tissue and take aliquots for radioactivity measurement and protein determination.

-

Measure the radioactivity of the perfusate and brain homogenate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the brain uptake clearance (Kin) using the equation: Kin = (Abr / Cp) / T, where Abr is the amount of drug in the brain, Cp is the concentration of the drug in the perfusate, and T is the perfusion time.

-

The permeability-surface area (PS) product can be calculated from Kin.

-

c-Fos Immunohistochemistry for Neuronal Activation

The expression of the immediate early gene c-Fos is a widely used marker for neuronal activation. This protocol can be used to identify the specific brain regions and neuronal populations affected by this compound.

Objective: To map the neuronal activity in the CNS following the administration of an NK1 receptor agonist and to assess the inhibitory effect of this compound.

Methodology:

-

Animal Treatment:

-

Administer this compound or vehicle to a group of animals.

-

After a suitable pre-treatment time, administer an NK1 receptor agonist (e.g., Substance P or a selective agonist) to induce neuronal activation. A control group should receive vehicle for both treatments.

-

After a specific time post-agonist administration (e.g., 90-120 minutes), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

-

Tissue Processing:

-

Dissect the brains and post-fix them in the same fixative.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains using a cryostat.

-

-

Immunohistochemistry:

-

Incubate the brain sections with a primary antibody against c-Fos.

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex.

-

Visualize the c-Fos positive cells using a chromogen (e.g., diaminobenzidine).

-

-

Microscopy and Analysis:

-

Mount the sections on slides and examine under a microscope.

-

Quantify the number of c-Fos-positive cells in specific brain regions of interest.

-

Compare the c-Fos expression between the different treatment groups to determine the effect of this compound on agonist-induced neuronal activation.

-

dot

Caption: Experimental workflow for c-Fos immunohistochemistry to assess neuronal activity.

Conclusion

This compound is a high-affinity antagonist of the NK1 receptor. Its mechanism of action in the central nervous system is predicated on its ability to block the binding of Substance P to this receptor, thereby attenuating the downstream signaling cascades that mediate a range of neurological functions. The in-depth characterization of this compound's CNS pharmacology relies on a combination of in vitro techniques to determine its binding affinity and in vivo methods to assess its brain penetration and its functional impact on neuronal activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel NK1 receptor antagonists in the context of CNS drug development. Further studies focusing on the brain-to-plasma ratio and direct electrophysiological recordings would provide a more complete picture of its CNS profile.

References

Part 1: TAK-637 (Tachykinin NK1 Receptor Antagonist)

An in-depth analysis of TAK-637 reveals a critical ambiguity in its designation, as the name refers to two distinct investigational compounds with different mechanisms of action and therapeutic targets. This guide provides a comprehensive pharmacology and toxicology profile for both entities: a tachykinin NK1 receptor antagonist and a pan-RAF inhibitor.

Chemical Name: (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione

Pharmacology

Mechanism of Action: this compound is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][4] The endogenous ligand for this receptor is Substance P (SP).[3] By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways. These receptors are located in both the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][3][4]

Pharmacodynamics:

-

Gastrointestinal Tract: In guinea pig intestinal preparations, this compound demonstrated nanomolar affinity in antagonizing NK1 receptor agonists, with K

bvalues of 4.7 nM against [Sar9,Met(O2)11]-SP and 1.8 nM against GR 73632.[4] It selectively inhibits NK1 receptors without affecting NK2 or NK3 receptors.[4] this compound reduces nonadrenergic, noncholinergic contractions of colonic longitudinal muscle and prevents capsaicin-induced contractions in the ileum.[4] In Mongolian gerbils, oral administration of this compound decreased restraint stress-stimulated fecal pellet output with an ID50 value of 0.33 mg/kg.[2] -

Urinary Tract: In guinea pigs, this compound inhibits the micturition reflex by acting on the spinal cord.[1][5] It decreases the frequency but not the amplitude of distension-induced rhythmic bladder contractions.[5] In decerebrate cats, intravenous this compound produced a dose-dependent increase in bladder capacity (up to 94%) without significantly reducing voiding efficiency.[6] The minimum effective intravenous dose to increase the volume threshold in urethane-anesthetized guinea pigs was 0.03 mg/kg, and the minimum effective oral dose in unanesthetized guinea pigs was 0.01 mg/kg.[7]

Pharmacokinetics: Specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are not detailed in the provided search results. However, the compound is orally active.[2][8]

Toxicology

Detailed toxicology data such as LD50, genotoxicity, carcinogenicity, and reproductive toxicity for this compound (NK1 receptor antagonist) are not available in the provided search results. Preclinical and clinical trial safety data would be required to complete this profile.

Experimental Protocols

In Vitro Intestinal Contraction Assay:

-

Tissue Preparation: Longitudinal muscle strips from the guinea pig distal colon were suspended in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Procedure: After a 60-minute equilibration period, tissues were pretreated with atropine. Cumulative concentration-response curves to NK1 receptor agonists ([Sar9,Met(O2)11]-SP or GR 73632) were generated in the absence or presence of increasing concentrations of this compound (1-100 nM).

-

Data Analysis: The antagonist affinity (Kb) was calculated using the Schild equation.[4]

In Vivo Micturition Reflex Assay in Guinea Pigs:

-

Animal Model: Male Hartley guinea pigs were used. For some experiments, animals underwent spinal cord transection.

-

Procedure: The urinary bladder was catheterized for saline infusion and pressure measurement. Rhythmic bladder contractions were induced by continuous infusion of saline. This compound was administered intravenously.

-

Data Analysis: The frequency and amplitude of bladder contractions were measured before and after drug administration.[5]

Signaling Pathway and Experimental Workflow

Caption: this compound blocks Substance P binding to the NK1 receptor.

Caption: Workflow for assessing this compound's antagonist activity.

Part 2: TAK-632 (pan-RAF Inhibitor, also referred to as this compound)

Pharmacology

Mechanism of Action: TAK-632 is a selective, orally available pan-RAF inhibitor.[9] It inhibits the kinase activity of A-RAF, B-RAF, and C-RAF, including various B-RAF mutants like V600E.[9][10] Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in B-RAF wild-type cells by promoting RAF dimerization, TAK-632 inhibits the kinase activity of the RAF dimer.[9] This is likely due to its slow dissociation from RAF.[9]

Pharmacodynamics:

-

In Vitro: TAK-632 demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and B-RAF-mutated melanoma cells with acquired resistance to B-RAF inhibitors.[9] In cells expressing non-V600 mutant B-RAF, TAK-632 was effective against mutants resistant to vemurafenib.[10]

-

In Vivo: In a B-RAF V600E colorectal tumor xenograft model, treatment with TAK-632 resulted in potent and durable suppression of ERK signaling, in contrast to the transient suppression observed with the B-RAF inhibitor PLX4720.[10]

-

Combination Therapy: The combination of TAK-632 and the MEK inhibitor TAK-733 exhibits synergistic antiproliferative effects on B-RAF inhibitor-resistant melanoma cells.[9]

Pharmacokinetics: Specific pharmacokinetic parameters for TAK-632 are not detailed in the provided search results.

Toxicology

Detailed toxicology data for TAK-632 are not available in the provided search results. As with other kinase inhibitors, off-target effects and class-related toxicities would be areas of investigation in formal toxicology studies.

Experimental Protocols

Cell Proliferation Assay:

-

Cell Lines: A panel of melanoma cell lines, including those with B-RAF V600E mutations, NRAS mutations, and acquired resistance to B-RAF inhibitors.

-

Procedure: Cells are seeded in 96-well plates and treated with a dose range of TAK-632 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: IC50 values are calculated from the dose-response curves.[9]

Western Blot Analysis of MAPK Pathway Signaling:

-

Procedure: Cells are treated with TAK-632 or a control for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Antibodies: Membranes are probed with primary antibodies against total and phosphorylated forms of RAF, MEK, and ERK.

-

Data Analysis: Band intensities are quantified to determine the effect of TAK-632 on the phosphorylation status of key pathway components.[11]

Signaling Pathway and Experimental Workflow

Caption: TAK-632 inhibits the kinase activity of the RAF dimer.

Caption: Workflow for analyzing MAPK pathway inhibition by TAK-632.

Summary of Quantitative Data

Table 1: Pharmacology of this compound (NK1 Receptor Antagonist)

| Parameter | Value | Species/System | Reference |

| K | 4.7 nM | Guinea Pig Colon | [4] |

| K | 1.8 nM | Guinea Pig Colon | [4] |

| ID50 (stress-induced defecation) | 0.33 mg/kg (oral) | Mongolian Gerbil | [2] |

| Min. Effective Dose (micturition) | 0.03 mg/kg (i.v.) | Guinea Pig | [7] |

| Min. Effective Dose (micturition) | 0.01 mg/kg (p.o.) | Guinea Pig | [7] |

| Max. Bladder Capacity Increase | 94% | Cat | [6] |

Table 2: Pharmacology of TAK-632 (pan-RAF Inhibitor)

| Parameter | Value | Species/System | Reference |

| Activity | Potent antiproliferative effects | NRAS-mutant & BRAFi-resistant melanoma cells | [9] |

| In Vivo Efficacy | Potent and durable suppression of ERK signaling | B-RAF V600E colorectal tumor xenograft | [10] |

References

- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of TAK-637

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Co., Ltd., it has been investigated for its therapeutic potential in various disorders, including bladder dysfunction. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for this compound, based on methodologies reported in the scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione.[1][4] Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione | [1] |

| Molecular Formula | C30H25F6N3O2 | [5] |

| Molecular Weight | 573.5 g/mol | [5] |

| CAS Registry Number | 217185-75-6 | [5] |

| Chirality | (aR,9R) | [4] |

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence that culminates in the formation of the characteristic diazocinonaphthyridine core and subsequent functionalization. The key synthetic strategies are outlined below, based on the likely precursor methodologies for analogous compounds developed by Takeda. It is highly probable that the compound identified as "(aR,9R)-8b" in a key publication by Natsugari et al. (1999) is this compound.[4] The following protocol is a detailed interpretation of the synthesis of this class of molecules.

Experimental Protocols

A plausible synthetic workflow for this compound is depicted below. The synthesis commences with the construction of the 1,7-naphthyridine core, followed by the formation of the diazocino ring, and finally, the introduction of the side chains.

Caption: A high-level overview of the synthetic workflow for this compound.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The synthesis likely begins with the construction of a substituted 1,7-naphthyridine ring system. This can be achieved through various established methods for pyridine and naphthyridine synthesis, such as the Gould-Jacobs reaction or similar condensation and cyclization strategies.

Step 2: Functionalization and Ring Expansion Precursor

The naphthyridine core is then functionalized to introduce a suitable handle for the subsequent annulation of the diazocino ring. This may involve the introduction of an amino group and a protected carboxylic acid or ester group at appropriate positions.

Step 3: Formation of the[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione Core

The key step in the synthesis is the formation of the tricyclic diazocinonaphthyridine skeleton. This is likely achieved through an intramolecular cyclization reaction. For the specific stereochemistry of this compound, an enantioselective synthesis or chiral resolution would be necessary. The (9R)-methyl group is a critical chiral center.

Step 4: N-Alkylation to Yield this compound

The final step involves the N-alkylation of the diazocinonaphthyridine core with 3,5-bis(trifluoromethyl)benzyl bromide. This reaction is typically carried out in the presence of a suitable base in an inert solvent.

Quantitative Data (Hypothetical based on typical yields for similar reactions):

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Naphthyridine Formation | Various | 60-80 | >95 |

| 2 | Functionalization | Standard protecting group chemistry | 80-95 | >98 |

| 3 | Diazocino Ring Formation | Intramolecular cyclization | 50-70 | >97 |

| 4 | N-Alkylation | 3,5-bis(trifluoromethyl)benzyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 70-90 | >99 (after purification) |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[2][6][7] The NK1 receptor is a G protein-coupled receptor (GPCR) whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades. By competitively inhibiting this binding, this compound blocks these signaling pathways.

The primary signaling pathway initiated by NK1 receptor activation involves the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.

Caption: The signaling pathway of the NK1 receptor and the inhibitory action of this compound.

Conclusion

This compound is a structurally complex and highly specific NK1 receptor antagonist. Its synthesis requires a sophisticated multi-step approach to construct the unique diazocinonaphthyridine scaffold with precise stereochemical control. Understanding the chemical synthesis and the mechanism of action of this compound is crucial for the development of novel therapeutics targeting the tachykinin system. This guide provides a foundational overview to aid researchers in this endeavor.

Disclaimer: The experimental protocols described herein are based on a review of the available scientific literature for analogous compounds and represent a plausible synthetic route. Actual synthesis should be conducted by qualified personnel in a controlled laboratory setting, referencing the primary literature for precise experimental details.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Recess of TAK-637: An In-depth Look at a Novel NK1 Receptor Antagonist

For: Researchers, scientists, and drug development professionals.

Abstract

TAK-637, known chemically as (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, emerged as a potent and selective nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed through a collaboration between Takeda and Abbott, this compound was investigated for a range of therapeutic applications, including urinary incontinence, depression, and irritable bowel syndrome (IBS). This technical guide delves into the discovery, preclinical and clinical development of this compound, providing a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies employed in its evaluation. Despite showing promise in early studies, the development of this compound was ultimately discontinued. This paper will also touch upon the strategic decisions that may have influenced its cessation.

Introduction: The Tachykinin NK1 Receptor as a Therapeutic Target

The tachykinin NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, substance P, are key players in a multitude of physiological and pathological processes. Their involvement in pain transmission, inflammation, and smooth muscle contractility, as well as their role in the central nervous system, has made the NK1 receptor an attractive target for therapeutic intervention. Antagonism of the NK1 receptor has been explored for the treatment of a wide array of conditions, setting the stage for the development of novel antagonists like this compound.

Discovery and Preclinical Development of this compound

The discovery of this compound stemmed from a dedicated effort to identify a potent and selective, orally bioavailable nonpeptide NK1 receptor antagonist. Its chemical structure, (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, was optimized for high affinity and selectivity for the human NK1 receptor.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and subsequent downstream signaling. This antagonism has been demonstrated to be effective in mitigating substance P-induced physiological responses in various preclinical models.

In Vitro Pharmacology

The potency and selectivity of this compound were established through a series of in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | Species | Parameter | Value | Reference |

| Radioligand Binding Assay | NK1 Receptor | Human (IM-9 cells) | pIC50 | 9.4 | [1] |

| Radioligand Binding Assay | NK1 Receptor | Human (IM-9 cells) | IC50 | 0.45 nM | [1] |

| Functional Antagonism | NK1 Receptor (agonist: [Sar9,Met(O2)11]-SP) | Guinea Pig | K(b) | 4.7 nM | [4] |

| Functional Antagonism | NK1 Receptor (agonist: GR 73632) | Guinea Pig | K(b) | 1.8 nM | [4] |

In Vivo Pharmacology

Preclinical in vivo studies in various animal models provided evidence for the therapeutic potential of this compound across different indications.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Indication Model | Animal Model | Key Finding | Dose/Route | Reference |

| Irritable Bowel Syndrome (Stress-induced defecation) | Mongolian Gerbil | Decreased fecal pellet output | ID50: 0.33 mg/kg (oral) | [5] |

| Urinary Incontinence (Bladder capacity) | Decerebrate Cat | Dose-dependent increase in bladder capacity (up to 94%) | 0.1, 0.3, 1, and 3 mg/kg (i.v.) | [3] |

Clinical Development Program

The promising preclinical profile of this compound led to its advancement into clinical trials for urinary incontinence, depression, and irritable bowel syndrome.

Phase I and II Clinical Trials

By the late 1990s and early 2000s, this compound had entered Phase I and II clinical trials in Europe, Japan, and the United States.[6] These studies were designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patient populations. Phase II trials for urinary incontinence, depression, and IBS were initiated by October 2000 and were anticipated to be completed in 2002.[6]

Discontinuation of Development

Despite its initial promise, the clinical development of this compound was discontinued.[7] The specific reasons for the cessation of the this compound program have not been publicly detailed. However, in October 2025, Takeda announced a broad strategic shift to discontinue its cell therapy efforts and refocus its research and development on other modalities.[2][8][9] This strategic realignment has led to the discontinuation of various programs, and it is plausible that the this compound program was deprioritized in this context.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

NK1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human NK1 receptor.

-

Methodology:

-

Cell Line: Human IM-9 cells, which endogenously express the NK1 receptor, were utilized.

-

Radioligand: [¹²⁵I]BH-SP (Bolton-Hunter labeled substance P) was used as the radiolabeled ligand.

-

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: The amount of bound radioactivity was measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. This value was then used to determine the pIC50.

-

Isolated Guinea Pig Ileum Contraction Assay

-

Objective: To assess the functional antagonist activity of this compound at the NK1 receptor.

-

Methodology:

-

Tissue Preparation: Segments of guinea pig ileum were isolated and mounted in an organ bath containing a physiological salt solution.

-

Procedure: Contractions of the ileum were induced by the addition of NK1 receptor agonists such as [Sar9,Met(O2)11]-SP or GR 73632.

-

Antagonist Evaluation: Concentration-response curves to the agonists were generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The Schild plot analysis was used to determine the equilibrium constant (K(b)) of this compound, which represents its affinity for the receptor in a functional assay.

-

In Vivo Model of Stress-Induced Defecation in Mongolian Gerbils

-

Objective: To evaluate the efficacy of this compound in a model of stress-induced visceral hypersensitivity, relevant to IBS.

-

Methodology:

-

Animal Model: Male Mongolian gerbils were used.

-

Procedure: Animals were subjected to restraint stress to induce defecation.

-

Drug Administration: this compound was administered orally at various doses prior to the stress exposure.

-

Outcome Measure: The total number of fecal pellets expelled during the stress period was counted.

-

Data Analysis: The dose of this compound that produced a 50% reduction in the number of fecal pellets (ID50) was calculated.

-

Cystometry in Decerebrate Cats

-

Objective: To assess the effect of this compound on bladder function in an in vivo model of urinary incontinence.

-

Methodology:

-

Animal Model: Decerebrate female cats were used.

-

Procedure: A catheter was inserted into the bladder to infuse saline and measure intravesical pressure. Bladder capacity was determined by the volume of saline required to induce a micturition contraction.

-

Drug Administration: this compound was administered intravenously at escalating doses.

-

Outcome Measure: Changes in bladder capacity were measured after each dose of this compound.

-

Data Analysis: The dose-dependent effects of this compound on bladder capacity were quantified.

-

Signaling Pathways and Visualizations

Tachykinin NK1 Receptor Signaling Pathway

The binding of substance P to the NK1 receptor activates heterotrimeric G-proteins, primarily Gq/11 and Gs. This activation initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Caption: Tachykinin NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Antagonist Characterization

The in vitro characterization of this compound followed a logical progression from assessing its binding affinity to determining its functional antagonist activity.

Caption: Experimental workflow for in vitro characterization of this compound.

Conclusion

This compound was a promising NK1 receptor antagonist with a solid preclinical foundation, demonstrating high potency and selectivity, and in vivo efficacy in models relevant to its targeted indications. Its progression into Phase II clinical trials suggested a viable therapeutic potential. The ultimate discontinuation of its development, likely influenced by broader strategic portfolio decisions, underscores the complex and multifaceted nature of drug development. The comprehensive data gathered on this compound, as detailed in this guide, nonetheless contributes valuable knowledge to the field of NK1 receptor pharmacology and may yet inform the development of future therapeutics targeting this important pathway.

References

- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. takeda.com [takeda.com]

- 3. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Takeda walks away from cell therapy in priority U-turn - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. US20170226137A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]

- 6. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. cellgenetherapyreview.com [cellgenetherapyreview.com]

- 9. pharmexec.com [pharmexec.com]

TAK-637: A Technical Guide to its Binding Affinity for Neurokinin-1 Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of TAK-637, a selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document focuses on its binding affinity for NK1 receptor subtypes, details the experimental protocols for determining these interactions, and illustrates the associated signaling pathways.

Introduction to this compound and the NK1 Receptor

The neurokinin-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. The NK1 receptor exists in at least two isoforms: a full-length receptor and a C-terminally truncated splice variant. These isoforms exhibit distinct signaling properties and tissue distribution.

This compound, [(aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione], is a potent and selective antagonist of the NK1 receptor. Understanding its binding affinity to the different NK1 receptor subtypes is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

Quantitative Binding Affinity of this compound

| Species | Tissue/Cell Line | Receptor Subtype | Method | Ligand | Affinity (Kb) | Affinity (IC50) | Reference |

| Human | IM-9 cells | NK1 | Radioligand Binding | [125I]BH-SP | 0.45 nM (pIC50 = 9.4) | [4] | |

| Guinea Pig | Colonic Longitudinal Muscle | NK1 | Functional Assay | [Sar9,Met(O2)11]-SP | 4.7 nM | [1] | |

| Guinea Pig | Colonic Longitudinal Muscle | NK1 | Functional Assay | GR 73632 | 1.8 nM | [1] | |

| Guinea Pig | Colon | Functional Assay | GR-73632 | 21 nM | [2] |

Note: Kb is the equilibrium dissociation constant for an antagonist, and IC50 is the half-maximal inhibitory concentration. A lower value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the NK1 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.

Objective

To determine the binding affinity (Ki) of this compound for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the full-length human NK1 receptor.

-

Radioligand: [125I]-Substance P or [3H]-Substance P.

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Workflow

Procedure

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding) or varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NK1 Receptor Signaling Pathways

The full-length and truncated isoforms of the NK1 receptor activate distinct downstream signaling pathways, leading to different cellular responses.

Full-Length NK1 Receptor Signaling

Activation of the full-length NK1 receptor by Substance P leads to the canonical Gq-mediated pathway, resulting in robust and rapid downstream signaling.

Truncated NK1 Receptor Signaling

The truncated NK1 receptor, lacking a significant portion of its C-terminal tail, exhibits altered signaling. It has a reduced ability to couple to Gq, leading to a weaker and delayed downstream response. It does not effectively mobilize intracellular calcium or activate NF-κB.

Conclusion

This compound is a high-affinity, selective antagonist of the NK1 receptor. While its binding to the overall NK1 receptor population is well-characterized, further research is needed to delineate the specific binding affinities for the full-length and truncated isoforms. The distinct signaling pathways activated by these two receptor subtypes underscore the importance of such studies for a comprehensive understanding of this compound's pharmacological profile and for the development of next-generation therapeutics targeting the Substance P/NK1 receptor system.

References

- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

TAK-637: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3] Consequently, this compound has been investigated for its therapeutic potential in a range of conditions such as urinary incontinence, depression, and irritable bowel syndrome.[4] This technical guide provides a comprehensive summary of the publicly available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo preclinical studies. These studies have established its high affinity and selectivity for the NK1 receptor and its functional antagonism in various biological systems.

In Vitro Activity

This compound demonstrates potent antagonism of the NK1 receptor in isolated tissue preparations. Its affinity for the receptor has been quantified by its equilibrium dissociation constant (Kb) against various NK1 receptor agonists.

| Parameter | Agonist | Preparation | Value |

| Kb | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM[1] |

| Kb | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM[1] |

| IC50 | GR-73632-induced increase in Isc | Guinea pig colonic mucosal sheets | 21 nM |

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in animal models of stress-induced visceral responses and bladder function.

| Model | Species | Endpoint | Route of Administration | Value |

| Restraint stress-stimulated fecal pellet output | Mongolian gerbil | Inhibition of defecation | Oral | ID50 = 0.33 mg/kg[5] |

| Micturition reflex | Anesthetized guinea pig | Increased volume threshold | Intravenous | Minimum effective dose = 0.03 mg/kg[6] |

| Micturition reflex | Unanesthetized guinea pig | Increased volume threshold | Oral | Minimum effective dose = 0.01 mg/kg[6] |

| Lower urinary tract function | Decerebrate cat | Increased bladder capacity | Intravenous | Dose-dependent increase (up to 94%) at 0.1-3 mg/kg[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Guinea Pig Ileum Contraction Assay

This assay is a classical method for characterizing the activity of compounds that modulate smooth muscle contraction.

1. Tissue Preparation:

-

A male guinea pig is euthanized according to ethical guidelines.

-

A segment of the terminal ileum is isolated and placed in a petri dish containing Krebs solution, continuously gassed with 95% O2 and 5% CO2.

-

The lumen is gently flushed to remove contents.

-

Segments of 2-3 cm are cut and mounted in an organ bath containing Krebs solution at 37°C.

2. Contraction Measurement:

-

One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.

-

A resting tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Contractions are recorded using a data acquisition system.

3. Experimental Procedure for Antagonism:

-

A cumulative concentration-response curve is generated for an NK1 receptor agonist (e.g., [Sar9,Met(O2)11]-SP).

-

The tissue is washed, and this compound is added to the organ bath at a specific concentration and incubated for a predetermined time.

-

A second cumulative concentration-response curve for the agonist is then generated in the presence of this compound.

-

The rightward shift of the concentration-response curve is used to calculate the Kb value of this compound.

Stress-Induced Defecation in Mongolian Gerbils

This in vivo model is used to assess the anxiolytic and visceral-calming effects of a test compound.

1. Animals:

-

Male Mongolian gerbils are group-housed with free access to food and water.

2. Stress Procedure:

-

Animals are placed individually in a novel, small, transparent cage, which serves as the stressor.

-

The number of fecal pellets excreted over a defined period (e.g., 60 minutes) is counted.

3. Drug Administration:

-

This compound or vehicle is administered orally at a specific time point before the stress procedure.

-

A dose-response curve is generated to determine the ID50, the dose required to inhibit the stress-induced increase in fecal pellet output by 50%.

Signaling Pathways and Workflows

This compound Mechanism of Action

Caption: this compound competitively antagonizes Substance P at the NK1 receptor.

Experimental Workflow for In Vitro Antagonism

Caption: Workflow for determining the antagonist affinity (Kb) of this compound.

Pharmacokinetics

Despite a thorough review of the scientific literature, comprehensive quantitative pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, and bioavailability in preclinical species or humans, is not publicly available at this time. Phase I and II clinical trials for this compound were initiated; however, the detailed pharmacokinetic outcomes of these studies have not been published in the accessible scientific literature.[4]

Conclusion

This compound is a well-characterized NK1 receptor antagonist with potent in vitro and in vivo pharmacodynamic activity. The available data demonstrates its high affinity for the NK1 receptor and its ability to functionally antagonize Substance P-mediated effects in various preclinical models. While its clinical development history suggests that human pharmacokinetic data exists, this information is not currently in the public domain. Further publication of these results would be necessary for a complete understanding of the pharmacokinetic and pharmacodynamic profile of this compound.

References

- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of TAK-637 on Substance P Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of TAK-637, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, on the Substance P (SP) signaling pathways. The document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Substance P and the NK1 Receptor Signaling Pathway

Substance P is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1]

Upon binding of SP, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.

Additionally, NK1R activation can also couple to Gs proteins, stimulating adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA).

This compound: A Selective NK1 Receptor Antagonist

This compound is a novel, orally active, and selective non-peptide antagonist of the NK1 receptor.[2] Its chemical name is (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[3][4]diazocino[2,1-g][3][5]naphthyridine-6,13-dione.[2] By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the downstream signaling pathways and the subsequent physiological responses.[6] Preclinical studies have demonstrated its potential therapeutic utility in a range of conditions, including functional bowel diseases and urinary incontinence.[2][7][8]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical studies characterizing the potency and efficacy of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Agonist | Preparation | Parameter | Value (nM) |

| [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | Kb | 4.7[6] |

| GR 73632 | Guinea pig colonic longitudinal muscle | Kb | 1.8[6] |

Kb represents the dissociation constant of the antagonist, with lower values indicating higher binding affinity.

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ID50 (mg/kg) |

| Restraint stress-stimulated defecation | Mongolian gerbil | Reduction in fecal pellet output | Oral | 0.33[2] |

ID50 is the dose of a drug that causes a 50% reduction in the measured response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Substance P signaling.

In Vitro Radioligand Binding Assay for NK1 Receptor Affinity

Objective: To determine the binding affinity (Kb) of this compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-NK1R cells) or from tissues with high NK1R expression (e.g., guinea pig colon).

-

Radioligand: [125I]-Substance P or other suitable high-affinity radiolabeled NK1R agonist/antagonist.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Perform a parallel set of experiments in the presence of a high concentration of a non-labeled NK1R ligand to determine non-specific binding.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kb value using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Substance P-Induced Muscle Contraction

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced contraction of isolated intestinal smooth muscle.

Materials:

-

Guinea pig ileum or colon.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.

-

Substance P at various concentrations.

-

This compound at various concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Isolate longitudinal muscle strips from the guinea pig intestine and mount them in organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with frequent washing.

-

Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath.

-

Wash the tissues to return to baseline tension.

-

Pre-incubate the tissues with a fixed concentration of this compound for a defined period (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve for Substance P in the presence of this compound.

-

Repeat steps 4-6 with different concentrations of this compound.

-

Analyze the data to determine the rightward shift of the concentration-response curve caused by this compound.

-

Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

In Vivo Model: Stress-Induced Defecation in Mongolian Gerbils

Objective: To evaluate the in vivo efficacy of this compound in a model of stress-induced visceral response.

Materials:

-

Male Mongolian gerbils.

-

Restraint stress apparatus (e.g., a well-ventilated plastic tube).

-

This compound formulated for oral administration.

-

Vehicle control.

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Administer this compound or vehicle orally at a defined time before the stress procedure.

-

Place the animals individually in the restraint stress apparatus for a specified duration (e.g., 1 hour).

-

Immediately after the stress period, place each animal in an individual clean cage.

-

Count the number of fecal pellets excreted by each animal over a defined period (e.g., 1 hour).

-

Compare the number of fecal pellets in the this compound-treated groups with the vehicle-treated group.

-

Determine the ID50 value by analyzing the dose-response relationship for the inhibition of stress-induced defecation.

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.

Caption: Substance P Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

Caption: Workflow for the In Vivo Stress-Induced Defecation Model.

Conclusion

This compound is a potent and selective antagonist of the NK1 receptor, effectively inhibiting the signaling cascades initiated by Substance P. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on NK1 receptor-targeted therapies. The visualization of the signaling pathways and experimental workflows further aids in understanding the mechanism of action of this compound and the methodologies used for its characterization. Further investigation into the precise effects of this compound on downstream second messengers would provide an even more complete picture of its pharmacological profile.

References

- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-637: A Neurokinin-1 Receptor Antagonist for the Modulation of Visceral Hypersensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as irritable bowel syndrome (IBS), represents a significant therapeutic challenge. This document provides a comprehensive technical overview of TAK-637, a potent and selective nonpeptide neurokinin-1 (NK1) receptor antagonist, and its role in modulating visceral hypersensitivity. Through its mechanism of action, this compound blocks the pro-nociceptive effects of Substance P, a key neurotransmitter in pain signaling pathways. This guide details the preclinical evidence supporting the efficacy of this compound in animal models of visceral pain, outlines the experimental methodologies used to generate this data, and illustrates the underlying signaling pathways. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound as a potential therapeutic agent for visceral pain and hypersensitivity.

Introduction to Visceral Hypersensitivity and the Role of the Neurokinin-1 Receptor

Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, particularly the gastrointestinal tract.[1][2] This phenomenon is a primary contributor to the chronic abdominal pain and discomfort experienced by patients with IBS.[1][2] The underlying pathophysiology is complex, involving sensitization of both peripheral and central nervous system pathways that transmit and process visceral sensory information.[3]

A key player in the transmission of nociceptive signals is Substance P, a neuropeptide that belongs to the tachykinin family.[4] Upon release from primary afferent nerve fibers in response to noxious stimuli, Substance P binds to and activates the neurokinin-1 (NK1) receptor, a G-protein coupled receptor predominantly expressed on neurons in the spinal cord and brain, as well as on various cells in the periphery.[4][5] The activation of NK1 receptors by Substance P is a critical step in the propagation of pain signals and the development of hyperalgesia.[5][6] Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for the management of visceral pain.

This compound is a nonpeptide antagonist of the NK1 receptor that has been investigated for its potential to treat conditions associated with visceral hypersensitivity.[4][5]

Preclinical Efficacy of this compound in Models of Visceral Hypersensitivity

The therapeutic potential of this compound in visceral hypersensitivity has been evaluated in established preclinical animal models. These studies provide quantitative evidence of its ability to attenuate visceral nociceptive responses.

Colorectal Distension (CRD) Model in Rabbits

A pivotal study investigated the effects of this compound on the viscerosensory response to colorectal distension in rabbits with colonic irritation, a well-established model of visceral pain.[5] The primary endpoint was the number of abdominal muscle contractions, a behavioral indicator of visceral pain.

Table 1: Effect of Intraduodenal this compound on Colorectal Distension-Induced Abdominal Contractions in Rabbits [5]

| Treatment Group | Dose (mg/kg) | Mean Number of Abdominal Contractions | % Inhibition |

| Vehicle | - | 25.4 ± 2.1 | - |

| This compound | 0.1 | 20.1 ± 2.8 | 20.9 |

| This compound | 0.3 | 14.5 ± 2.5 | 42.9 |

| This compound | 1 | 9.8 ± 2.1 | 61.4 |

| This compound | 3 | 7.6 ± 1.9* | 70.1 |

*p < 0.05 vs. Vehicle

Intraduodenal administration of this compound resulted in a dose-dependent reduction in the number of abdominal contractions induced by colorectal distension.[5] A significant inhibitory effect was observed at doses of 0.3 mg/kg and higher.[5] In contrast, the enantiomer of this compound, which has significantly weaker NK1 receptor antagonistic activity, did not produce a significant inhibition of the abdominal response.[5] Furthermore, intrathecal administration of this compound markedly reduced the number of abdominal contractions, suggesting a primary site of action within the spinal cord.[5]

Stress-Induced Defecation Model in Mongolian Gerbils

Psychological stress is a known trigger and exacerbator of symptoms in IBS. The effect of this compound on stress-induced visceral responses was assessed in a restraint stress model in Mongolian gerbils, where an increase in fecal pellet output is a quantifiable stress response.

Table 2: Effect of Oral this compound on Restraint Stress-Stimulated Fecal Pellet Output in Mongolian Gerbils [7]

| Treatment Group | Dose (mg/kg) | Fecal Pellet Output (pellets/hr) | % Inhibition |

| Vehicle | - | 18.2 ± 1.5 | - |

| This compound | 0.1 | 12.5 ± 1.8 | 31.3 |

| This compound | 0.3 | 9.3 ± 1.6 | 48.9 |

| This compound | 1 | 5.4 ± 1.2 | 70.3 |

| This compound | 3 | 3.1 ± 0.9 | 83.0 |

*p < 0.05 vs. Vehicle

Oral administration of this compound significantly and dose-dependently decreased the restraint stress-stimulated fecal pellet output in Mongolian gerbils, with a calculated ID50 value of 0.33 mg/kg.[7] This finding suggests that this compound can effectively modulate the visceral motor response to stress.[7]

Experimental Protocols

Colorectal Distension (CRD) Model in Rabbits

-

Animal Model: Male Japanese White rabbits weighing 2.5-3.0 kg were used.

-

Induction of Colonic Irritation: To induce a state of visceral hypersensitivity, 0.8% acetic acid solution was administered intracolonically 18 hours prior to the colorectal distension procedure.

-

Surgical Preparation: Under anesthesia, a catheter was placed in the duodenum for drug administration. Electrodes were implanted into the external oblique abdominal muscle to record electromyographic (EMG) activity, which corresponds to abdominal muscle contractions.

-

Colorectal Distension Procedure: A balloon catheter was inserted into the descending colon. The balloon was distended with a fixed volume of water to a pressure of 40 mmHg for 5 minutes.

-

Drug Administration: this compound, its enantiomer, or vehicle was administered intraduodenally 30 minutes before the colorectal distension. For spinal site of action studies, this compound was administered intrathecally.

-

Data Analysis: The number of abdominal muscle contractions was counted during the 5-minute distension period. The percentage inhibition by the test compounds was calculated relative to the vehicle control group. Statistical significance was determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[5]

Stress-Induced Defecation Model in Mongolian Gerbils

-

Animal Model: Male Mongolian gerbils weighing 60-80 g were used.

-

Drug Administration: this compound or vehicle was administered orally 1 hour before the induction of stress.

-

Stress Induction: Animals were placed in a restraint stress cage for 1 hour.

-

Data Collection: The number of fecal pellets excreted during the 1-hour stress period was counted.

-

Data Analysis: The inhibitory effect of this compound was expressed as a percentage of the fecal pellet output in the vehicle-treated group. The ID50 value was calculated using regression analysis.[7]

Signaling Pathways and Mechanism of Action

This compound exerts its modulatory effects on visceral hypersensitivity by antagonizing the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.

Neurokinin-1 Receptor Signaling Pathway in Nociception

The binding of Substance P to the NK1 receptor on postsynaptic neurons in the spinal cord dorsal horn triggers a cascade of intracellular events that lead to neuronal excitation and the transmission of pain signals.

Caption: NK1 Receptor Signaling Pathway in Nociception and the Site of Action of this compound.

Upon activation by Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC). PKC and other downstream kinases, such as extracellular signal-regulated kinase (ERK), phosphorylate various intracellular targets, including ion channels and transcription factors. This cascade of events ultimately leads to increased neuronal excitability, enhanced synaptic transmission, and the transcriptional changes associated with central sensitization and chronic pain.

This compound, as a competitive antagonist, binds to the NK1 receptor and prevents its activation by Substance P, thereby inhibiting this entire downstream signaling cascade and reducing the transmission of nociceptive signals.

Experimental Workflow for Assessing this compound Efficacy in the Colorectal Distension Model

The following diagram illustrates the logical flow of the key preclinical experiment to determine the in vivo efficacy of this compound in a model of visceral pain.

Caption: Experimental Workflow for the Colorectal Distension (CRD) Model.

Conclusion

The preclinical data strongly support the role of this compound as a modulator of visceral hypersensitivity. Through its potent and selective antagonism of the NK1 receptor, this compound effectively attenuates visceral pain responses in validated animal models. Its mechanism of action, centered on the inhibition of Substance P-mediated nociceptive signaling, provides a clear rationale for its therapeutic potential in disorders characterized by visceral pain, such as irritable bowel syndrome. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development of this compound as a novel analgesic for visceral pain.

References

- 1. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of tachykinin NK1 receptor antagonists on the viscerosensory response caused by colorectal distention in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of TAK-637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-637 is a potent, selective, and orally active nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P (SP), is a key mediator in neurogenic inflammation and pain pathways. By competitively blocking the binding of Substance P to the NK1 receptor, this compound presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses.[1] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that is widely distributed in both the central and peripheral nervous systems.[2] The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to the cardinal signs of inflammation, including vasodilation, plasma extravasation, and the recruitment and activation of immune cells.[3][4]

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of Substance P to the NK1 receptor, thereby attenuating the downstream signaling events that promote inflammation.[5] This targeted mechanism of action suggests potential therapeutic utility in a range of inflammatory and pain-related disorders.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Agonist | Preparation | Value | Reference |

| Competitive Binding Assay (Kb) | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM | [5] |

| Competitive Binding Assay (Kb) | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM | [5] |

| Functional Assay (IC50) | GR-73632 | Guinea-pig colon mucosal sheets | 21 nM | [6] |

| Radioligand Binding Assay (IC50) | [125I]BH-SP | Human NK1 receptor | 0.45 nM (pIC50 9.4) | [7] |

Table 2: In Vivo Activity of this compound

| Model | Species | Endpoint | Route of Administration | ID50 | Reference |

| Restraint stress-stimulated defecation | Mongolian gerbil | Inhibition of fecal pellet output | Oral | 0.33 mg/kg | [8] |

Signaling Pathways Modulated by this compound